3-(Piperidin-1-ylmethyl)benzaldehyde
Overview
Description
3-(Piperidin-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C13H17NO It consists of a benzaldehyde moiety substituted with a piperidin-1-ylmethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-ylmethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to form the desired product .
Another method involves the use of phenylsilane as a reducing agent, which promotes the formation and reduction of the imine intermediate, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-1-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidin-1-ylmethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: 3-(Piperidin-1-ylmethyl)benzoic acid.
Reduction: 3-(Piperidin-1-ylmethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Piperidin-1-ylmethyl)benzaldehyde has several scientific research applications:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Piperidin-1-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, modulating the activity of the enzyme. The piperidin-1-ylmethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-ylmethyl)benzaldehyde
- 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
- 3-(Piperidin-1-ylmethyl)benzoic acid
Uniqueness
3-(Piperidin-1-ylmethyl)benzaldehyde is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
3-(piperidin-1-ylmethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,11H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDTVJKIOWAUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428214 | |
Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471930-01-5 | |
Record name | 3-(piperidin-1-ylmethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-(piperidin-1-ylmethyl)benzaldehyde utilized in the development of chiral fluorescent sensors?
A1: this compound acts as a key building block in synthesizing polymers for chiral fluorescent sensors. The aldehyde group readily reacts with diamines like (S)-2,2′-binaphthyldiamine or (1R,2R)-cyclohexane-1,2-diamine through Schiff base formation or nucleophilic addition-elimination reactions, respectively [, ]. These reactions result in the formation of polymers with chiral cavities or binding sites. These sites can then selectively interact with chiral analytes like N-Boc-protected alanine or α-hydroxyl carboxylic acids, resulting in changes in fluorescence intensity [, ].
Q2: What makes polymers incorporating this compound particularly suitable for enantioselective recognition?
A2: The structure of this compound allows for the creation of polymers with defined chiral environments. The piperidine ring introduces steric hindrance, while the benzaldehyde moiety provides a site for polymerization and potential for further modification [, ]. This combination enables the design of polymers with specific binding affinities for different enantiomers, leading to distinct fluorescence responses for each enantiomer.
Q3: Can you provide an example of a specific application of a this compound-based sensor?
A3: A chiral polymer sensor synthesized using this compound and (S)-2,2′-binaphthyldiamine demonstrated high enantioselectivity for N-Boc-protected alanine []. Upon binding with a zinc(II) ion, the polymer complex showed a significant fluorescence enhancement for the L-enantiomer compared to the D-enantiomer, allowing for their differentiation. This example highlights the potential of these sensors for chiral analysis in areas like pharmaceutical development and asymmetric synthesis.
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